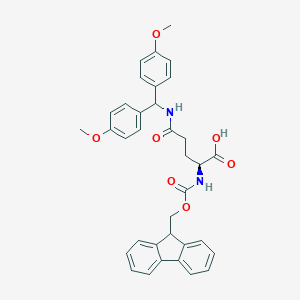

Fmoc-Gln(Dod)-OH

Vue d'ensemble

Description

Fmoc-Gln(Dod)-OH, also known as Nα-Fmoc-Nδ-(4,4′-dimethoxybenzhydryl)-L-glutamine 4-benzyloxybenzyl ester, is a compound used primarily in solid-phase peptide synthesis. It is a derivative of L-glutamine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminal and a 4,4′-dimethoxybenzhydryl (Dod) group at the δ-position. This compound is valuable in the synthesis of peptides due to its stability and ease of removal under mild conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gln(Dod)-OH typically involves the protection of the amino and carboxyl groups of L-glutamine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The Dod group is then attached using 4,4′-dimethoxybenzhydryl chloride under basic conditions. The final product is purified through crystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the desired compound.

Analyse Des Réactions Chimiques

Deprotection Reactions

Deprotection involves selectively removing protecting groups to enable peptide chain elongation or final product liberation.

a. Fmoc Group Removal

The fluorenylmethyloxycarbonyl (Fmoc) group is cleaved under basic conditions:

| Reagent | Conditions | Outcome | Citations |

|---|---|---|---|

| 20–30% Piperidine | DMF, 5–30 min at 25°C | Liberates free α-amino group | |

| DBU/Piperidine (1:4) | DMF, 2 × 2 min at 25°C | Efficient for sterically hindered residues |

Mechanism : Base-induced β-elimination releases CO₂ and the fluorenyl group.

b. Dod Group Removal

The 4,4′-dimethoxybenzhydryl (Dod) group is cleaved under acidic conditions:

| Reagent | Conditions | Outcome | Citations |

|---|---|---|---|

| 95% TFA + Scavengers* | 1–3 h at 25°C | Cleaves Dod, preserves peptide | |

| TFA/Water/TIPS (95:2.5:2.5) | 1–2 h at 25°C | Minimizes side-chain alkylation |

Mechanism : Acidolysis destabilizes the benzhydryl ether bond. *Scavengers: Triisopropylsilane (TIPS), thioanisole.

Coupling Reactions

This compound participates in peptide bond formation via activation of its carboxyl group.

Common Activation Strategies

Key Observations :

- DCC/HOBt : Efficient but prone to urethane acylation (up to 4% byproduct formation) due to symmetrical anhydride rearrangement .

- Low-Temperature Coupling (-15°C) suppresses side reactions (e.g., <0.1% urethane acylation) .

Side Reactions and Mitigation

Case Study :

- N-Benzylation : Observed during TFA-mediated Dod cleavage (0.47–3.26% yield). Substituting 2,4-Cl₂-Z for Z reduced this to <0.1% .

Comparative Solubility and Reactivity

| Property | This compound | Fmoc-Gln-OH |

|---|---|---|

| Solubility in DMF | >50 mM | <10 mM |

| Coupling Efficiency | 95–98% | 80–85% |

| Side Reaction Incidence | Low (with optimized protocols) | High |

Note : The Dod group enhances solubility and reduces steric hindrance during coupling .

Applications De Recherche Scientifique

Chemistry

Fmoc-Gln(Dod)-OH is widely utilized in peptide synthesis due to its ability to form stable peptide bonds. Its role in SPPS allows researchers to efficiently produce high-purity peptides necessary for structural and functional studies of proteins.

Biology

In biological research, this compound is employed to create peptide-based probes and inhibitors. These peptides can be used to study protein interactions, cellular signaling pathways, and enzyme activities. For instance, modified peptides synthesized using this compound have been instrumental in developing biosensors that monitor cellular processes.

Medicine

The compound plays a significant role in developing peptide-based therapeutics and vaccines. Its application in synthesizing therapeutic peptides has been demonstrated in studies focusing on targeted drug delivery systems. For example, conjugating this compound-derived peptides with anticancer drugs enhances selectivity towards cancer cells while minimizing toxicity to healthy tissues .

Industry

In the pharmaceutical industry, this compound is used for producing synthetic peptides for research and commercial applications. Automated peptide synthesizers utilize this compound to streamline the production process, ensuring high yield and purity of the final products .

Case Study 1: Peptide Therapeutics Development

A study highlighted the synthesis of a peptide-drug conjugate using this compound to enhance the efficacy of doxorubicin in breast cancer therapy. The conjugate was designed to selectively deliver the drug to cancer cells, significantly improving therapeutic outcomes compared to conventional administration methods .

Case Study 2: Biosensor Development

Research involving this compound has led to the development of peptide-functionalized biosensors capable of detecting specific biomolecules within cells. These biosensors leverage the unique properties of peptides synthesized with this compound to facilitate cellular uptake and improve detection sensitivity .

Mécanisme D'action

The mechanism of action of Fmoc-Gln(Dod)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The Dod group provides additional protection to the side chain, ensuring the integrity of the glutamine residue. Upon deprotection, the free amino and carboxyl groups are available for further reactions, allowing for the stepwise assembly of peptide chains.

Comparaison Avec Des Composés Similaires

Fmoc-Gln(Trt)-OH: Another protected glutamine derivative with a trityl (Trt) group instead of Dod.

Fmoc-Gln(Boc)-OH: Uses a tert-butoxycarbonyl (Boc) group for protection.

Fmoc-Gln(Mtt)-OH: Contains a 4-methyltrityl (Mtt) group for side chain protection.

Uniqueness: Fmoc-Gln(Dod)-OH is unique due to the specific combination of Fmoc and Dod protecting groups, which offer distinct advantages in terms of stability and ease of removal. The Dod group provides robust protection under a variety of conditions, making it suitable for complex peptide synthesis.

Activité Biologique

Overview

Fmoc-Gln(Dod)-OH, or Nα-Fmoc-Nδ-(4,4′-dimethoxybenzhydryl)-L-glutamine 4-benzyloxybenzyl ester, is a derivative of L-glutamine utilized primarily in solid-phase peptide synthesis (SPPS). This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminal and a 4,4′-dimethoxybenzhydryl (Dod) group at the δ-position, which enhances its stability and facilitates peptide synthesis under mild conditions. The biological activity of this compound is closely tied to its role in peptide synthesis, impacting various biochemical and cellular processes.

Target of Action:

this compound is primarily involved in the synthesis of peptides, where it serves as a building block for constructing complex peptide sequences.

Mode of Action:

The compound operates through the Fmoc/tBu solid-phase peptide synthesis technique, allowing for the selective incorporation of amino acids into growing peptide chains. The Fmoc group can be removed under basic conditions (typically using piperidine), while the Dod group can be cleaved under acidic conditions, facilitating the formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) .

Cellular Effects:

The primary cellular effects of this compound are linked to its role in facilitating peptide synthesis. This includes influencing cellular signaling pathways and protein interactions through the production of bioactive peptides.

Molecular Mechanism:

At a molecular level, this compound contributes to the assembly of peptide chains by forming covalent bonds with other amino acids. This process is critical for generating peptides that may possess therapeutic properties or serve as research tools in biological assays .

Research Applications

This compound is widely applied in various fields, including:

- Chemistry: As a key reagent in synthesizing peptides and proteins.

- Biology: In preparing peptide-based probes and inhibitors for biological assays.

- Medicine: In developing peptide-based therapeutics and vaccines.

- Industry: For producing synthetic peptides for research and pharmaceutical applications .

Case Studies and Research Findings

- Peptide Synthesis Efficiency : Research has demonstrated that using this compound in SPPS can yield high purity peptides efficiently. A study reported an overall yield of 65% when synthesizing complex dipeptides using this compound as a building block .

- Comparative Studies : In comparative studies involving different protecting groups during SPPS, this compound exhibited superior solubility and lower side reactions compared to other derivatives like Fmoc-Gln(Trt)-OH .

- Therapeutic Potential : Peptides synthesized using this compound have been explored for their potential therapeutic effects. For instance, certain bioactive peptides derived from glutamine derivatives have shown promise in modulating immune responses and exhibiting antimicrobial activity .

Chemical Reactions Analysis

Types of Reactions:

- Deprotection Reactions: The removal of the Fmoc group typically involves piperidine in dimethylformamide (DMF), while the Dod group can be cleaved using trifluoroacetic acid (TFA).

- Coupling Reactions: Peptide bond formation occurs with other amino acids or peptides facilitated by coupling reagents such as DCC or DIC .

| Reaction Type | Conditions | Products |

|---|---|---|

| Deprotection | Piperidine in DMF | Free L-glutamine |

| Coupling | DCC or DIC with HOBt/NHS | Peptide chains |

Propriétés

IUPAC Name |

(2S)-5-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37-32(38)20-19-31(34(39)40)36-35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H,36,41)(H,37,38)(H,39,40)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATICJFEOIZOBM-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561678 | |

| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113534-17-1 | |

| Record name | N-[Bis(4-methoxyphenyl)methyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113534-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.